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Cyano(fluoro)acetic acid

Cat. No.: B14369464
CAS No.: 91416-74-9
M. Wt: 103.05 g/mol
InChI Key: RTRXQYNGXSBLOU-UHFFFAOYSA-N
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Description

Historical Context and Significance in Synthetic Chemistry

The development of cyano(fluoro)acetic acid chemistry is built upon earlier advancements in the study of its parent compounds, cyanoacetic acid and fluoroacetic acid. smolecule.com Research into cyanoacetic acid, which can be synthesized by the nucleophilic substitution of chloroacetate (B1199739) with cyanide salts, established a foundation for understanding the reactivity of α-substituted acetic acids. smolecule.comgoogle.com Concurrently, studies on fluoroacetic acid highlighted the significant impact of the highly electronegative fluorine atom on a molecule's acidity and stability. smolecule.comwikipedia.org

A significant breakthrough in this area occurred in the late 20th century with the synthesis and development of derivatives like α-cyano-α-fluoro-p-tolylacetic acid (CFTA). The introduction of CFTA in 1998 as a chiral derivatizing agent marked a pivotal moment, showcasing the utility of combining the cyano and fluoro groups at the α-position. smolecule.comrsc.org This innovation opened new avenues for enantioselective transformations and the stereochemical analysis of complex molecules. smolecule.com The synthesis of CFTA was efficiently achieved in optically pure form through methods such as the lipase-mediated kinetic resolution of its racemic ethyl ester. rsc.orgnih.gov This ester was prepared by the fluorination of ethyl α-cyano-p-tolylacetate. nih.gov

Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of this compound is dominated by the presence of two strongly electron-withdrawing groups—fluorine and the cyano nitrile group (–C≡N)—at the α-carbon.

Inductive Effect: Fluorine is the most electronegative element, and both it and the cyano group exert a powerful negative inductive effect (-I effect). This effect withdraws electron density from the adjacent carboxylic acid group. quora.com This withdrawal stabilizes the carboxylate anion (–COO⁻) formed upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted acetic acid. quora.com The order of acidic strength based on the inductive effect of common substituents is generally considered to be -NO₂ > -CN > -F > -Cl. quora.com

Reactivity: The dual functionality of a carboxylic acid and a nitrile group allows for a wide range of chemical transformations. smolecule.com The molecule can undergo reactions typical of carboxylic acids, such as esterification and amide formation. It can also participate in reactions involving the nitrile group, such as hydrolysis to an amide or reduction. The activated α-carbon enables the molecule to take part in condensation reactions, for example, with aldehydes and ketones. smolecule.com Derivatives of this compound are noted for their enhanced reactivity, which is attributed to the fluorine atom adjacent to the carboxylic group. researchgate.net

Overview of Research Trajectories for this compound Derivatives

Research involving this compound has largely focused on the synthesis and application of its derivatives, which serve as versatile tools and intermediates in organic chemistry.

A primary research trajectory has been the development and use of these compounds as chiral derivatizing agents (CDAs) . smolecule.comresearchgate.net CDAs are used to determine the enantiomeric excess and absolute configuration of chiral molecules, such as alcohols and amines, via Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnii.ac.jp When a chiral derivative like α-cyano-α-fluoro-p-tolylacetic acid (CFTA) reacts with a chiral substrate, it forms a pair of diastereomers. nii.ac.jp These diastereomers exhibit distinct signals in ¹H and ¹⁹F NMR spectra, and the difference between these signals (Δδ) can be correlated to the absolute configuration of the substrate. nii.ac.jp The CFTA method has been shown to be superior in many cases to other methods for determining enantiomeric excess, especially for compounds with a distant chiral center. nih.govresearchgate.net

Another significant area of research is the use of this compound derivatives as building blocks for more complex molecules . Their unique reactivity makes them valuable intermediates in the synthesis of various compounds, including those with potential biological activity. smolecule.comgoogle.com For instance, derivatives have been synthesized and investigated as potential aldose reductase inhibitors. nih.gov Furthermore, the presence of both a fluorine atom and a cyano group makes these compounds useful in creating agricultural chemicals like herbicides and insecticides. smolecule.comgoogle.com

Table 1: Key Research Developments in this compound Derivatives

Year Development Significance
1998 Synthesis of α-cyano-α-fluoro-p-tolylacetic acid (CFTA) smolecule.comrsc.org Introduced a new, highly effective chiral derivatizing agent for NMR-based stereochemical analysis. smolecule.comnii.ac.jp
1999 Lipase-mediated kinetic resolution of CFTA ethyl ester nih.gov Provided an efficient method for obtaining optically pure CFTA, enhancing its practical utility. rsc.orgnih.gov
2000 Application of CFTA for determining absolute configurations of secondary alcohols nii.ac.jp Established a reliable correlation between NMR signal differences (Δδ) and the absolute configuration of chiral alcohols.
2006 Extension of the CFTA method to chiral primary amines nii.ac.jp Broadened the scope of CFTA as a versatile tool for the structural elucidation of a wider class of chiral compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2FNO2 B14369464 Cyano(fluoro)acetic acid CAS No. 91416-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2FNO2/c4-2(1-5)3(6)7/h2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRXQYNGXSBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604340
Record name Cyano(fluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91416-74-9
Record name Cyano(fluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyano Fluoro Acetic Acid and Its Derivatives

Classical Synthetic Approaches

Traditional organic synthesis provides a foundation for the preparation of cyano(fluoro)acetic acid derivatives, primarily through the strategic introduction of either the cyano or the fluoro group onto a suitable precursor.

Malonic Acid Derivation Strategies for Cyanation

While direct malonic ester synthesis is a common route for substituted acetic acids, its application to α-fluoro-α-cyanoacetic acid derivatives involves a multi-step process. A key strategy involves the initial synthesis of a fluorinated malonic ester, such as diethyl fluoromalonate. This can be achieved through methods like the halogen exchange (Halex) reaction on diethyl chloromalonate or through direct fluorination of diethyl malonate using elemental fluorine. acsgcipr.orggoogle.com Subsequent chemical transformations would be required to convert one of the ester groups into a cyano group to yield the desired product. For instance, a potential, though not explicitly detailed in the reviewed literature for this specific compound, pathway could involve the partial hydrolysis and decarboxylation of diethyl fluoromalonate to a mono-ester, followed by conversion of the remaining carboxylic acid group to a nitrile.

Another approach within this category is the asymmetric cyanation of activated olefins. For example, diethyl 2-(substituted-ethylene)malonate can undergo asymmetric cyanation with ethyl cyanoformate, catalyzed by a modular titanium catalyst, to produce diethyl 2-(substituted(cyano)methyl)malonate. buchler-gmbh.com While this demonstrates a method for introducing a cyano group into a malonate structure, further fluorination at the α-position would be necessary to arrive at the target compound.

Direct Cyanide Introduction to Fluorinated Precursors

A more direct approach involves introducing a cyanide group into a precursor that already contains the fluorine atom at the desired position. One patented method describes the synthesis of α-fluoro-α-cyanoacetate esters from hexafluoropropene (B89477) (HFP). researchgate.net This industrial starting material is first reacted with ammonia. The resulting intermediate undergoes alcoholysis, followed by treatment with a mineral acid, to yield the ethyl α-fluoro-α-cyanoacetate. researchgate.net This process offers a cost-effective route to the target ester under relatively safe conditions. researchgate.net

Another strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide salt. For example, the synthesis of ethyl cyanoacetate (B8463686) from ethyl chloroacetate (B1199739) via the Kolbe nitrile synthesis is a well-established method. orgsyn.org A similar principle could be applied to an α-fluoro-α-haloacetic ester, where the halogen (e.g., chlorine or bromine) is displaced by a cyanide ion to form the this compound ester.

Functionalization of Acetic Acid Analogues with Cyanogen Sources

This strategy focuses on introducing a fluorine atom into a molecule that already possesses the cyano and acetic acid ester functionalities. A notable example is the synthesis of ethyl α-cyano-α-fluoro-p-tolylacetate. This is achieved through the electrophilic fluorination of ethyl α-cyano-p-tolylacetate using perchloryl fluoride (B91410) (FClO₃). nih.gov This method demonstrates the feasibility of direct fluorination on a cyanoacetic acid derivative to obtain the desired α-fluoro-α-cyano structure.

Advanced Synthetic Techniques

To obtain enantiomerically pure forms of this compound derivatives, which are often crucial for applications in life sciences and materials science, advanced synthetic techniques such as asymmetric synthesis and chiral resolution are employed.

Asymmetric Synthesis and Chiral Resolution

The creation of chiral centers with a fluorine atom is a significant area of organic synthesis. While direct asymmetric synthesis of this compound was not extensively detailed in the reviewed literature, chiral resolution of a racemic mixture is a well-documented and effective strategy.

Enzymatic kinetic resolution has proven to be a highly efficient method for obtaining optically pure this compound derivatives. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.

A specific example is the kinetic resolution of racemic ethyl α-cyano-α-fluoro-p-tolylacetate. nih.gov In this process, the lipase (B570770) from Candida rugosa (CRL) is used to mediate the hydrolysis of the racemic ester. The enzyme selectively hydrolyzes one enantiomer, leading to the formation of the corresponding optically pure α-cyano-α-fluoro-p-tolylacetic acid, while the unreacted ester is enriched in the other enantiomer. nih.gov This method has been shown to be highly effective, yielding the chiral derivatizing agent in its optically pure form. nih.gov

The efficiency of such resolutions can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions. Lipases are particularly attractive for these transformations due to their broad substrate tolerance and stability in organic solvents. nih.gov

PrecursorReagent(s)ProductMethodReference
Diethyl malonateElemental FluorineDiethyl fluoromalonateDirect Fluorination acsgcipr.org
Diethyl chloromalonateHFDiethyl fluoromalonateHalogen Exchange google.com
Hexafluoropropene1. NH₃ 2. Alcoholysis 3. Mineral AcidEthyl α-fluoro-α-cyanoacetateDirect Cyanide Introduction researchgate.net
Ethyl α-cyano-p-tolylacetateFClO₃Ethyl α-cyano-α-fluoro-p-tolylacetateElectrophilic Fluorination nih.gov
Racemic ethyl α-cyano-α-fluoro-p-tolylacetateCandida rugosa lipaseEnantiopure α-cyano-α-fluoro-p-tolylacetic acid and esterEnzymatic Kinetic Resolution nih.gov
Diastereomeric Salt Formation and Chromatographic Resolution Methods

The separation of enantiomers from a racemic mixture of this compound is a critical step to access optically pure forms. Two classical and effective techniques for this purpose are diastereomeric salt formation and chromatographic resolution.

Diastereomeric Salt Formation

This method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, typically a chiral amine like 1-phenylethylamine (B125046) or brucine, to form a pair of diastereomeric salts. wikipedia.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.com

The process generally involves:

Screening: A systematic screening of various chiral resolving agents and solvents is performed to identify a combination that yields well-defined crystals and a significant difference in solubility between the two diastereomeric salts. unchainedlabs.com

Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution, leaving the more soluble one behind. ntnu.no

Liberation: The separated diastereomeric salt is then treated with an acid to break the salt bond, liberating the desired enantiomer of this compound. wikipedia.org

The efficiency of this method is highly dependent on the careful selection of the resolving agent and crystallization conditions. While it can be laborious, it remains a widely used technique for large-scale resolutions due to its cost-effectiveness. pharmtech.com

Chromatographic Resolution Methods

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating the enantiomers of this compound and its derivatives. wikipedia.orgnih.gov The principle relies on the differential interaction between the enantiomers and the chiral environment of the CSP. sigmaaldrich.com

Common types of CSPs applicable for resolving chiral acids include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are highly versatile and widely used for separating a broad range of chiral compounds, including carboxylic acids. nih.gov

Protein-based CSPs: These phases use proteins that have numerous chiral centers, allowing for separation based on a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. wikipedia.org

Cyclodextrin-based CSPs: These employ cyclic oligosaccharides that form transient diastereomeric inclusion complexes with the analyte enantiomers, with separation based on the fit and interaction within the chiral cavity. nih.gov

Method development often involves screening various columns and mobile phase compositions (typically mixtures of alkanes, alcohols, and acidic/basic additives) to achieve optimal separation (resolution) of the enantiomeric peaks. phenomenex.com Chiral Gas Chromatography (GC) can also be employed, often after derivatization, using columns that incorporate chiral selectors like cyclodextrin (B1172386) derivatives. gcms.cz

Catalytic Enantioselective Fluorination of α-Cyano Acetates

A direct and atom-economical approach to chiral α-fluoro-α-cyano compounds is the asymmetric fluorination of α-cyano acetate (B1210297) precursors. This method constructs the C-F stereocenter directly and with high enantioselectivity. Significant progress has been made using chiral transition metal complexes as catalysts.

Pioneering work has demonstrated the efficacy of chiral palladium complexes in promoting the electrophilic fluorination of α-cyano acetates. koreascience.krkoreascience.kr In these systems, a prochiral α-cyano acetate substrate is treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a catalytic amount of a chiral palladium complex.

Key findings from these studies include:

High Enantioselectivity: Excellent enantiomeric excesses (ee), often up to 99%, can be achieved under optimized conditions. koreascience.krkoreascience.kr

Mild Conditions: The reactions typically proceed under mild conditions, often at room temperature or below, which helps to preserve sensitive functional groups. koreascience.kr

Solvent Effects: Alcoholic solvents like methanol (B129727) have been found to be particularly effective, and the reactions can often be conducted without stringent exclusion of water. koreascience.kr

Substrate Scope: The methodology is applicable to a range of α-cyano acetates with different ester groups and α-substituents. koreascience.kr

The proposed mechanism involves the formation of a chiral palladium enolate intermediate. This intermediate is then attacked by the electrophilic fluorine source, with the chiral ligands on the palladium center directing the approach of the fluorinating agent to one face of the enolate, thereby inducing asymmetry. ucla.edu

Table 1: Catalytic Enantioselective Fluorination of α-Cyano Phenylacetate Esters
Ester Group (R)Catalyst (mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Methyl5MeOHrt9185 koreascience.kr
Ethyl5MeOHrt9388 koreascience.kr
tert-Butyl5MeOHrt9594 koreascience.kr
tert-Butyl5MeOH09498 koreascience.kr
tert-Butyl5MeOH-408599 koreascience.kr
Stereoselective Construction of Related Chiral Centers

Beyond establishing the C-F stereocenter, the synthesis of complex molecules often requires the controlled formation of adjacent (vicinal) chiral centers. Methodologies that can construct these vicinal stereocenters with high diastereo- and enantioselectivity are of great importance.

For derivatives of this compound, this involves performing stereoselective reactions on the α-fluoro-α-cyano ester scaffold. Several strategies can be envisioned:

Asymmetric Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated precursors, such as 3-cyano acrylate (B77674) esters, using chiral rhodium complexes can produce saturated products with high enantioselectivity, which could then be fluorinated. nih.govrsc.org

Hydroalkylation of Fluoroalkenes: Nickel-hydride catalyzed hydroalkylation of fluoroalkenes has emerged as a powerful method for creating fluorinated motifs with two adjacent chiral centers in high yield and stereoselectivity. nih.gov

Cyanosilylation of α-Branched Ketones: A highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones can be used to construct tertiary alcohols with vicinal stereocenters, providing a route to complex fluorinated structures. chinesechemsoc.org

Fluorocyclization: The oxidative fluorocyclization of 1,1-disubstituted styrenes using chiral iodine(III) catalysts can generate cyclic products containing tertiary C-F stereocenters with high enantioselectivity. nih.govresearchgate.net

These methods enable the creation of complex chiral architectures containing a fluoro-cyano-substituted carbon, which are valuable intermediates in medicinal chemistry. nih.govsemanticscholar.org

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.org These benefits are particularly relevant for fluorination reactions, which can be hazardous or difficult to control. researchgate.net

Decarboxylative Monofluoroalkylation in Flow Reactors

Decarboxylative coupling reactions are a powerful tool for forming C-C bonds. When applied to fluorinated carboxylic acids, they provide a route to fluoroalkylated molecules. Performing these reactions in a continuous flow setup can enhance their utility and safety.

A notable strategy is the visible-light-mediated photoredox catalysis for the monofluoroalkylation of Giese acceptors. nih.gov In this process:

An α-monofluorocarboxylic acid is used as a precursor to a monofluoroalkyl radical.

An organic photocatalyst, activated by visible light, facilitates the decarboxylation of the acid to generate the radical.

This radical is then trapped by a Giese acceptor (an electron-deficient alkene).

The entire process is conducted in a microreactor, which allows for uniform irradiation, precise temperature control, and rapid mixing.

The use of flow technology in this context significantly enhances productivity and scalability compared to batch photochemical reactions. nih.gov It allows for the efficient synthesis of complex fluorinated structures from readily available starting materials. nih.gov

On-Demand Generation of Fluorinated Intermediates

A key advantage of flow chemistry is its ability to safely generate and use hazardous or unstable intermediates on-demand. acs.org This "just-in-time" production minimizes the risks associated with storing and handling large quantities of dangerous reagents.

In the context of synthesizing this compound, flow reactors can be used to:

Handle Hazardous Fluorinating Reagents: Potent fluorinating agents like fluorine gas can be used more safely in a contained, small-volume flow system, allowing for precise control over the reaction. acs.org

Generate Reactive Fluoroalkyl Sources: Fluorinated gases, which can be potent greenhouse gases, can be used as chemical feedstocks in flow reactors. rsc.orgrsc.org For example, fluoroform can be used as a trifluoromethyl source in a continuous flow setup, allowing for its complete consumption and avoiding its release. rsc.org

This approach enhances the safety and sustainability of processes involving reactive fluorinated species. acs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com Applying these principles to the synthesis of fluorinated compounds like this compound is crucial for developing sustainable manufacturing routes. nih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic enantioselective fluorination is an example of an atom-economical process.

Use of Safer Solvents and Reagents: Traditional fluorination methods often rely on hazardous reagents and toxic, high-boiling point solvents. rsc.org Green approaches focus on using less hazardous fluorinating agents and replacing conventional organic solvents with safer alternatives like water or ethanol. instituteofsustainabilitystudies.comnih.gov Recent advances have shown that some fluorination reactions can be successfully performed in aqueous media, which is a significant step forward. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key goal.

Waste Prevention: It is better to prevent waste than to treat it after it has been created. instituteofsustainabilitystudies.com Flow chemistry contributes to this principle by often providing higher yields and fewer byproducts than batch processes, thus reducing waste generation. sciencedaily.com Recently developed PFAS-free synthesis routes for fluorinated compounds represent a major advancement in environmentally friendly chemistry. sciencedaily.comchemicalonline.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign. rsc.org

Atom Economy and Waste Minimization in Synthesis

The reaction can be summarized as: ClCH₂COONa + NaCN → NCCH₂COONa + NaCl

In this process, a significant portion of the reactant mass ends up in the inorganic salt byproduct, representing an inefficient use of resources. Maximizing atom economy requires designing syntheses that favor addition and isomerization reactions over substitution and elimination reactions, which inherently produce byproducts. nwnu.edu.cn

To address these shortcomings, alternative methods with improved atom economy are being explored. One promising approach is paired electrosynthesis. researchgate.net The electrosynthesis of cyanoacetic acid can be achieved through the cathodic reduction of carbon dioxide (CO₂) paired with the anodic oxidation of acetonitrile. wikipedia.orgresearchgate.net This method utilizes readily available starting materials and can theoretically incorporate all atoms from the reactants into the final product or valuable co-products, significantly minimizing waste. researchgate.net The process involves the generation of a ·CH₂CN radical at the anode and a CO₂·⁻ radical at the cathode, which then combine to form cyanoacetic acid. researchgate.net Such catalytic and C-H activation approaches represent the forefront of efficient and waste-minimized chemical synthesis. nwnu.edu.cn

Table 1: Comparison of Atom Economy in Cyanoacetic Acid Synthesis
Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom EconomyKey Disadvantage
Traditional (from Chloroacetate)Sodium Chloroacetate, Sodium CyanideSodium CyanoacetateSodium Chloride~59%Stoichiometric salt waste
Paired ElectrosynthesisAcetonitrile, Carbon DioxideCyanoacetic AcidMinimal/NonePotentially 100%Requires specialized electrochemical equipment
Solvent Selection and Alternative Reaction Media

In the synthesis of cyanoacetic acid and its esters, various solvents have been employed. The traditional synthesis from chloroacetic acid is typically performed in water. orgsyn.org Subsequent esterification to form ethyl cyanoacetate often uses an excess of ethanol, which acts as both a reactant and a solvent. e3s-conferences.orgpatsnap.com Some process improvements describe the use of alkanols like n-butanol as an extraction solvent to improve product recovery and facilitate separation from inorganic salts. google.com

The development of greener processes focuses on replacing conventional solvents with more sustainable options. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. ijsr.netresearchgate.net However, its application can be limited by the poor solubility of nonpolar organic reactants. researchgate.net Supercritical carbon dioxide (sc-CO₂) is another excellent alternative, behaving as a nonpolar solvent at relatively mild temperatures (above 31 °C) and pressures. wikipedia.org It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, simplifying product purification. wikipedia.org Fluorous solvents have also been explored for biocatalysis, as they can enhance enzyme stability and allow for efficient product separation in biphasic systems. researchgate.net The goal is to select a solvent that not only facilitates the desired chemical transformation but also minimizes energy consumption and environmental harm. semanticscholar.org

Biocatalysis in Stereoselective Transformations

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform complex chemical transformations under mild conditions. mdpi.com This approach is particularly valuable for synthesizing chiral fluorinated compounds, such as derivatives of this compound, where precise control of stereochemistry is essential. Enzymes can create specific chiral centers with high enantiomeric excess (ee), often outperforming traditional chemical catalysts. nih.gov

Several classes of enzymes have been successfully applied to the synthesis of chiral organofluorine compounds:

Halohydrin Dehalogenases (HHDHs): These enzymes catalyze the asymmetric ring-opening of epoxides with various nucleophiles, including cyanide. core.ac.uknih.govnih.gov This reaction can be used to produce enantiopure β-hydroxy nitriles, which are versatile precursors to other chiral molecules. For example, the halohydrin dehalogenase from Agrobacterium radiobacter (HheC) has been shown to resolve 2,2-disubstituted epoxides via reaction with sodium cyanide, yielding β-cyano tertiary alcohols with excellent enantioselectivity (up to >99% ee). core.ac.uk Protein engineering, particularly of flexible loop regions in enzymes like HheG, has been used to enhance activity and even invert enantioselectivity for specific epoxide and nucleophile pairs. nih.govchemrxiv.org

Dehydrogenases: Alanine and diaminopimelate dehydrogenases have been used for the reductive amination of fluorinated keto-acids to produce chiral fluoro-amino acids. nih.gov For instance, (R)-3-fluoroalanine and (S)-3-fluoroalanine have been synthesized from 3-fluoropyruvate with complete enantiomeric excess using dehydrogenases from Vibrio proteolyticus and Symbiobacterium thermophilum, respectively. nih.gov These processes often incorporate a cofactor recycling system to improve efficiency. nih.gov

Lipases: These hydrolases are widely used for the kinetic resolution of racemic esters. mdpi.com Lipase PSIM from Burkholderia cepasia has been effectively used to hydrolyze racemic β-amino carboxylic esters containing fluorine substituents. This method yields unreacted (R)-esters and hydrolyzed (S)-amino acids, both with excellent enantiomeric excess (≥99%). mdpi.com

These biocatalytic methods offer a sustainable and highly selective route to valuable, optically active fluorinated building blocks, avoiding the harsh reagents and protecting groups often required in conventional asymmetric synthesis. researchgate.netnih.govresearchgate.net

Table 2: Examples of Biocatalysis in Stereoselective Synthesis of Fluorinated Compounds
Enzyme ClassSpecific Enzyme ExampleTransformationSubstrate(s)ProductStereoselectivity Achieved
Halohydrin DehalogenaseHheC from A. radiobacterEpoxide Ring-Opening2,2-disubstituted epoxides, Cyanideβ-Cyano Tertiary AlcoholsUp to >99% ee
Alanine DehydrogenaseFrom V. proteolyticusReductive Amination3-Fluoropyruvate(R)-3-FluoroalanineComplete ( >99% ee)
LipaseLipase PSIM from B. cepasiaKinetic Resolution (Hydrolysis)Racemic fluorinated β-amino esters(S)-β-Amino Acids≥99% ee

Reactivity and Reaction Mechanisms of Cyano Fluoro Acetic Acid

Nucleophilic Substitution Reactions Involving the Cyano Group

The cyano group in cyano(fluoro)acetic acid can participate in nucleophilic substitution reactions, although this is less common than reactions involving the active methylene (B1212753) or carboxylic acid functionalities. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For instance, in the presence of a suitable catalyst, the cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid.

However, a more prevalent reaction involving the cyano group in similar molecules is its role in nucleophilic substitution where the cyanide ion acts as the nucleophile to displace a leaving group, such as a halogen, from an alkyl halide. chemguide.co.uk This reaction is a fundamental method for the formation of nitriles. The general mechanism involves the attack of the cyanide ion on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond and the expulsion of the halide ion. chemguide.co.ukyoutube.com

While this compound itself is not typically the starting material for this type of substitution, its synthesis often involves the reaction of a chloroacetate (B1199739) salt with sodium cyanide. wikipedia.org

Condensation Reactions and Active Methylene Chemistry

The methylene group (CH₂) in this compound is highly activated due to the electron-withdrawing effects of the adjacent cyano and carboxylic acid groups. This makes the methylene protons acidic and facilitates the formation of a carbanion, which can then act as a nucleophile in various condensation reactions.

The Knoevenagel condensation is a classic organic reaction that involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. researchgate.netunifap.br this compound, and more commonly its ester derivatives like ethyl cyanoacetate (B8463686), are excellent substrates for this reaction. researchgate.net The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

This reaction is highly versatile and allows for the synthesis of a wide array of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. researchgate.netscielo.br For example, the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes can produce a range of substituted acrylonitriles. unifap.br

Table 1: Examples of Knoevenagel Condensation Products

AldehydeActive Methylene CompoundCatalystProductYield (%)
BenzaldehydeEthyl CyanoacetatePiperidineEthyl (E)-2-cyano-3-phenylacrylate>90
FurfuralCyanoacetic AcidKOH(E)-2-cyano-3-(furan-2-yl)acrylic acid95
4-ChlorobenzaldehydeMalononitrile (B47326)Basic Ionic Liquid2-(4-chlorobenzylidene)malononitrile98

The data in this table is illustrative and based on typical Knoevenagel condensation reactions.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Cyanoacetic acid has been shown to act as an effective Brønsted acid catalyst in certain MCRs, such as the Biginelli reaction. researchgate.netscielo.br

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgiau.ir While traditionally catalyzed by strong acids, recent studies have demonstrated the utility of milder catalysts like cyanoacetic acid. researchgate.netscielo.br The catalytic cycle likely involves the activation of the aldehyde by the acidic proton of cyanoacetic acid, facilitating the initial condensation steps of the reaction. The use of cyanoacetic acid as a catalyst offers advantages such as milder reaction conditions and potentially higher yields. researchgate.netscielo.br

Carboxylic Acid Group Transformations

The carboxylic acid group in this compound can undergo a variety of transformations, including hydrolysis of the nitrile and ester moieties, as well as decarboxylation.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction proceeds through an amide intermediate. chemguide.co.ukchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com

Similarly, if the carboxylic acid is esterified, the ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

The enzymatic hydrolysis of nitriles is also a significant area of research, offering a green and selective method for the synthesis of carboxylic acids. researchgate.net

This compound can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. This reaction is often facilitated by heat. The decarboxylation of fluoroalkyl carboxylic acids is a valuable method for generating fluoroalkyl radicals, which can then participate in various synthetic transformations. osaka-u.ac.jpsioc-journal.cnresearchgate.net

The decarboxylative addition of cyanoacetic acid to other molecules has been explored as a method for introducing a cyanomethyl group. For example, the reaction of cyanoacetic acid with tryptanthrin derivatives in the presence of a base leads to the formation of new C-C bonds through a decarboxylative addition mechanism. researchgate.net

Acid-Base Properties and Proton Transfer Mechanisms

The chemical behavior of this compound is profoundly influenced by the presence of both a fluorine atom and a cyano group attached to the alpha-carbon. These substituents dramatically alter the molecule's electronic structure, which in turn governs its acidity and the mechanisms by which it transfers a proton.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carbon atom adjacent to the carboxyl group can stabilize the negative charge of the anion through the inductive effect, thereby increasing the acidity of the parent acid. quora.comlibretexts.org Both the fluorine atom and the cyano group are potent electron-withdrawing groups.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carboxylate group. researchgate.net This delocalizes the negative charge, stabilizes the conjugate base, and increases the acidity. quora.com Similarly, the cyano group (-C≡N) also exhibits a significant -I effect, contributing to the stabilization of the carboxylate anion. quora.com

When both a fluoro and a cyano group are present on the same alpha-carbon, their effects are cumulative. This synergistic electron withdrawal leads to a substantial increase in the acidity of this compound compared to acetic acid and its monosubstituted derivatives. The pKa value is a quantitative measure of acidity; a lower pKa indicates a stronger acid. While the specific pKa of this compound is not widely reported in experimental literature, a comparison with related compounds clearly illustrates the impact of these substituents. Cyanoacetic acid, for instance, is approximately 1000 times more acidic than acetic acid. wikipedia.org

Compound NameChemical FormulapKa Value
Acetic AcidCH₃COOH~4.75 quora.com
Fluoroacetic AcidFCH₂COOH~2.59 wikipedia.org
Cyanoacetic AcidNCCH₂COOH~2.45 nih.gov
This compoundF(CN)CHCOOHPredicted to be significantly lower than 2.45

The order of inductive effect strength for common electron-withdrawing groups is generally considered to be -NO₂ > -CN > -F > -Cl. quora.com The combined influence of both the cyano and fluoro groups in this compound would therefore be expected to lower its pKa value substantially, making it a considerably stronger acid than either fluoroacetic acid or cyanoacetic acid alone.

To understand the intrinsic acidity of a molecule without the influence of solvent effects, chemists turn to gas-phase acidity and proton affinity measurements. Gas-phase acidity (ΔH°acid) is the enthalpy change for the deprotonation reaction in the gas phase, while proton affinity (PA) refers to the negative of the enthalpy change when a species accepts a proton. These values can be determined experimentally or, increasingly, through high-level computational methods.

Computational chemistry, using approaches like Density Functional Theory (DFT) and ab initio composite procedures (e.g., G3, CBS-Q), provides a powerful tool for predicting gas-phase acidities. researchgate.netanu.edu.aunih.gov These methods are particularly valuable for very strong acids, where experimental measurements can be challenging to perform accurately. researchgate.net

While specific computational studies on this compound are not prominent in the literature, extensive research on perfluoroalkyl carboxylic acids (PFCAs) and other substituted organic acids demonstrates the reliability of these theoretical approaches. researchgate.netnsf.gov For PFCAs, computational thermodynamic cycles have been used to estimate aqueous pKa values and understand how chain length and structure impact acidity. researchgate.net

A computational study of this compound would involve calculating the Gibbs free energies of both the neutral acid and its conjugate base (the cyano(fluoro)acetate anion) in the gas phase. nih.gov The results would quantify the powerful stabilizing effect of the combined fluoro and cyano substituents on the anion. Such calculations would almost certainly confirm a very high intrinsic gas-phase acidity, reflecting the inherent electronic stability of the cyano(fluoro)acetate anion.

Advanced Mechanistic Investigations

The unique combination of a carboxylic acid, a nitrile, and a carbon-fluorine bond on a single chiral carbon center makes this compound a substrate of significant interest for mechanistic studies. Its reactivity is complex, with potential reaction pathways involving any of its three functional groups.

This compound is a versatile intermediate for the synthesis of more complex molecules. chemicalbook.comcymitquimica.com Its reaction pathways are dictated by the specific reagents and conditions employed.

Reactions at the Carboxyl Group: Like other carboxylic acids, it can undergo esterification, conversion to an acyl halide, or reduction. The strong electron-withdrawing nature of the α-substituents would likely increase the electrophilicity of the carboxyl carbon, potentially accelerating nucleophilic acyl substitution reactions.

Reactions involving the Cyano Group: The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to an amine. nih.gov It can also participate in cycloaddition reactions or act as a precursor for heterocyclic synthesis.

Decarboxylation: Upon heating, cyanoacetic acid undergoes decarboxylation to yield acetonitrile. wikipedia.orgguidechem.com It is plausible that this compound would undergo a similar thermal decarboxylation to produce fluoroacetonitrile. The presence of the fluorine atom could alter the temperature and kinetic profile of this elimination reaction.

Electrosynthesis: One proposed method for producing cyanoacetic acid involves the paired electrosynthesis via the cathodic reduction of CO₂ and the anodic oxidation of acetonitrile, which couple as radicals. researchgate.net A similar pathway could potentially be envisioned for fluorinated analogs.

The elucidation of specific reaction pathways for this compound would require detailed kinetic studies, isotopic labeling experiments, and computational modeling to map out transition states and intermediate structures.

The introduction of fluorine into organic molecules is a powerful strategy for modulating their chemical and physical properties, including reactivity and stereochemistry. acs.orgscripps.edu The fluorine atom is relatively small but highly electronegative, creating a strong, polarized C-F bond that can significantly influence the outcomes of chemical reactions. scripps.edunih.gov

In this compound, which is a chiral molecule, the fluorine atom plays a critical role in stereochemical control.

Conformational Control: The presence of fluorine can lead to preferred molecular conformations due to stereoelectronic effects, such as the gauche effect, where a conformation with fluorine gauche to an electron-withdrawing group is stabilized. nih.gov This conformational locking can influence the molecule's reactivity by controlling the orientation of reactive groups.

Asymmetric Synthesis: In reactions involving the formation of a new stereocenter, the existing fluorine-bearing stereocenter can direct the stereochemical outcome. For example, in an enolate formation followed by alkylation, the fluorine atom can sterically and electronically bias the approach of the electrophile, leading to high diastereoselectivity. The development of asymmetric synthetic methods relies on such directing effects. rsc.org

Modulation of Reactivity: The strong inductive effect of fluorine can alter the pKa of the α-proton, affecting the ease of enolate formation. This electronic influence is crucial for controlling reaction rates and pathways in base-mediated reactions.

The strategic placement of fluorine is a cornerstone of modern drug design and materials science, and its role in controlling the three-dimensional structure and reactivity of molecules like this compound is a key area of advanced mechanistic investigation. nih.govchemistry-chemists.com

Applications of Cyano Fluoro Acetic Acid As a Versatile Synthon in Organic Synthesis

Strategic Building Block for Complex Organic Scaffolds

The unique structure of cyano(fluoro)acetic acid, featuring both a cyano (-C≡N) and a carboxylic acid (-COOH) group on a fluorinated carbon, makes it an important and reactive building block for organic synthesis. smolecule.com This combination allows it to participate in various chemical reactions to form complex structures. Its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and pesticides. smolecule.comsmolecule.com The ability to introduce both fluorine and a cyano group simultaneously is particularly significant. Fluorine incorporation is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability, while the cyano group is a versatile functional handle that can be converted into other functionalities or participate in cycloaddition reactions. tcichemicals.comderpharmachemica.com The compound's utility stems from its capacity to act as a precursor for more elaborate fluorinated building blocks, which are instrumental in the modular assembly of complex fluoro-organic compounds. nih.govresearchgate.net

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, and this compound derivatives serve as key starting materials for a variety of these ring systems. uobaghdad.edu.iq The reactive methylene (B1212753) group, activated by both the nitrile and the acid/ester function, is particularly suited for condensation reactions that form the backbone of many heterocyclic structures.

While direct synthesis of pyrroles using this compound is not extensively documented, the closely related cyanoacetic acid and its esters are well-established precursors for pyrrole (B145914) synthesis. For instance, the reaction of α-aminoketones with malononitrile (B47326) (a related dicyano compound) yields 2-amino-3-cyano-pyrroles. ekb.eg A common route involves the cyanoacetylation of indole (B1671886) followed by further reactions to build upon the pyrrole ring inherent in the indole structure. researchgate.net

The synthesis of fluorinated pyridines, however, has been explicitly demonstrated. A patented process describes the preparation of 2,6-dihydroxy-3-cyano-5-fluoropyridine, a highly functionalized pyridine (B92270) derivative. google.com This process highlights the direct incorporation of the cyano(fluoro)acetyl unit into a heterocyclic framework. Additionally, non-fluorinated pyridine derivatives can be prepared through the reaction of chalcones with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297), showcasing a general synthetic strategy that can be adapted for fluorinated analogues. uobaghdad.edu.iq

This compound derivatives are effective precursors for fluorinated pyrimidines. A notable method involves the synthesis of 4-amino-5-fluoropyrimidines through the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate. nih.gov This enolate, derived in a few steps from chloroacetamide, provides a mild and efficient route to a variety of 2-substituted 5-fluoropyrimidines in excellent yields. nih.gov

Furthermore, the versatility of cyanoacetic acid derivatives extends to the synthesis of fused heterocyclic systems. For example, cyanoacetic acid hydrazide is a key building block for synthesizing pyrazolo[1,5-a]pyrimidines, thiazolopyrimidines, and triazolopyrimidines. arkat-usa.orgumich.edunih.gov Thiouracil derivatives, formed by reacting ethyl cyanoacetate with a thiourea (B124793) and an aromatic aldehyde, can be further reacted to create fused systems like 2,5-dioxothiazolopyrimidines. derpharmachemica.com The reaction of malononitrile with barbituric acid and aromatic aldehydes can also produce fused pyrano[2,3-d]pyrimidines. researchgate.net

Starting Material(s)Resulting HeterocycleKey Features
Potassium 2-cyano-2-fluoroethenolate + Amidine hydrochlorides4-Amino-5-fluoropyrimidinesDirect route to fluorinated pyrimidines nih.gov
Ethyl cyanoacetate + Thiourea + AldehydeThiouracil derivatives (precursors to Thiazolopyrimidines)Synthesis of fused ring systems derpharmachemica.com
Chalcone + Ethyl cyanoacetate + Ammonium acetatePyridine derivativesGeneral method for pyridine synthesis uobaghdad.edu.iq
Indole + Cyanoacetic acid3-Cyanoacetyl indoleKey intermediate for indole functionalization rsc.org

The cyanoacetylation of indoles is a fundamental reaction for their functionalization. Reacting indole with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640) readily produces 3-cyanoacetyl indole. researchgate.netrsc.org This intermediate is a versatile precursor for a wide range of more complex indole-containing molecules. rsc.org For example, 3-cyanoacetyl indoles can undergo multicomponent reactions with malononitrile and various aldehydes to create functionalized indol-3-yl pyran derivatives. rsc.org Furthermore, β-cyano-enones derived from indoles can be transformed into indolyl-2-pyrrolones and indolyl quinoxalines, demonstrating a pathway to complex, fused indole systems. rsc.org

Development of Fluorinated Organic Building Blocks

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. tcichemicals.comderpharmachemica.com Compounds like this compound are not just reagents but are foundational building blocks for creating a new generation of more complex fluorinated synthons. nih.govresearchgate.net These building blocks avoid the need for often harsh and non-selective fluorination methods at later stages of a synthesis. nih.gov

This compound's primary role as a building block is to efficiently introduce both a fluorine atom and a cyano group into a target molecule. smolecule.com The development of the chiral derivatizing agent, α-cyano-α-fluoro-p-tolylacetic acid (CFTA), is a prime example of this concept. rsc.org CFTA is synthesized from ethyl α-cyano-p-tolylacetate via fluorination. rsc.org This transformation creates a more sophisticated building block used for determining the stereochemistry of alcohols and amines. The synthesis of α-fluoro acrylonitriles from (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile further illustrates how such building blocks facilitate the construction of functionalized fluoroolefins, which are themselves valuable in synthetic chemistry. nih.gov These examples underscore the strategy of using simple, dually functionalized molecules like this compound to construct more complex and specialized fluorinated reagents and intermediates.

Synthesis of Fluoroalkylated Alkenes

The introduction of fluoroalkyl groups into organic molecules can profoundly influence their physical, chemical, and biological properties. acs.org this compound serves as a valuable precursor for the synthesis of fluoroalkylated alkenes, which are important intermediates in the preparation of pharmaceuticals and agrochemicals.

One of the primary methods for synthesizing fluoroalkylated alkenes from this compound is through the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound, in this case, this compound, with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The initial adduct then undergoes decarboxylation to yield the corresponding fluoroalkylated alkene. The electron-withdrawing nature of both the cyano and fluoro groups enhances the acidity of the α-proton, facilitating the initial condensation step. wikipedia.org While studies have demonstrated the use of cyanoacetic acid in Knoevenagel condensations to produce polyfunctionalized olefins with good yields (65-97%), the specific application with this compound is a logical extension of this methodology. scielo.brresearchgate.net

Another significant pathway to fluoroalkylated alkenes involves the decarboxylation of fluoroalkyl carboxylic acids to generate fluoroalkyl radicals. sioc-journal.cn These highly reactive intermediates can then participate in various addition and tandem reactions. sioc-journal.cn While the broader class of fluoroalkyl carboxylic acids is highlighted in this context, this compound can be a specific substrate in these transformations. sioc-journal.cnrsc.org The process often utilizes photoredox catalysis or transition metal catalysts to initiate the decarboxylation and subsequent radical reactions. acs.orgrsc.org For instance, visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for generating fluoroalkyl radicals from their corresponding carboxylic acids under mild conditions. acs.org These methods often exhibit high functional group tolerance, making them suitable for the late-stage modification of complex molecules. acs.org

Recent advancements have also focused on the direct, catalyzed synthesis of fluoroalkylated alkenes. For example, copper-catalyzed radical cyanoperfluoroalkylation of alkynes has been developed to produce doubly functionalized alkenes. chemistryviews.org While this specific example doesn't start with this compound, it highlights the importance of creating alkenes with both cyano and fluoroalkyl groups.

Chiral Derivatizing Agents in Stereochemical Analysis

The determination of enantiomeric purity is a critical aspect of modern organic chemistry, particularly in the pharmaceutical industry. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using standard analytical techniques like chromatography and NMR spectroscopy. This compound and its derivatives have shown potential in this area.

In chiral chromatography, a chiral stationary phase or a chiral mobile phase additive is used to separate enantiomers. Alternatively, derivatization of the enantiomeric analyte with a chiral derivatizing agent can produce diastereomers that are separable on a non-chiral stationary phase. While direct evidence for the use of this compound itself as a primary CDA is not extensively documented in the provided search results, the principles of chiral derivatization suggest its potential. By converting this compound into a chiral derivative (e.g., an amide with a chiral amine or an ester with a chiral alcohol), it can be used to react with other chiral molecules, forming diastereomeric products that can be separated by standard chromatographic techniques.

NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. This is often achieved by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the two enantiomers. When a chiral molecule is derivatized with a chiral, enantiomerically pure derivative of this compound, the resulting diastereomers will have distinct NMR spectra. The integration of the non-equivalent signals for the two diastereomers can then be used to calculate the enantiomeric excess of the original sample. The presence of the fluorine atom in the derivatizing agent can be particularly advantageous, as ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and no background signals, often leading to more accurate and straightforward ee determination.

Contributions to Medicinal Chemistry Synthons

The introduction of fluorine and cyano groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. acs.org this compound represents a key starting material for the synthesis of valuable intermediates and motifs in medicinal chemistry.

This compound is a precursor to a variety of fluorinated building blocks used in the synthesis of complex drug molecules. For example, it can be used to synthesize α-fluoro-β-amino acids, which are important components of peptidomimetics and other biologically active compounds. The synthesis often involves the Knoevenagel condensation of this compound with an appropriate imine, followed by reduction and further transformations.

Furthermore, the decarboxylative functionalization of aryloxy(fluoro)acetic acids, which can be derived from this compound, provides a route to difluoromethoxyarenes. nih.gov The difluoromethoxy group is a valuable bioisostere for other functional groups in drug design.

The combination of a fluorine atom and a cyano group on the same carbon creates a unique electronic environment that can be exploited in the design of bioactive molecules. This "fluoro-cyano" motif can act as a key pharmacophore, interacting with biological targets through specific non-covalent interactions. For example, the synthesis of fluoroalkylated quinolinones has been achieved through a radical cascade cyclization of substrates using fluoroalkyl carboxylic acids. rsc.org While not explicitly starting from this compound, this demonstrates the utility of incorporating such fluorinated fragments into heterocyclic scaffolds common in medicinal chemistry. The development of methods for the enantioselective synthesis of building blocks containing the fluoro-cyano moiety is an active area of research, as the stereochemistry of these motifs is often crucial for their biological activity.

Compound Names

Compound Name
This compound
Fluoroalkylated Alkenes
Aryloxy(fluoro)acetic acids
Difluoromethoxyarenes
Fluoroalkylated quinolinones
α-fluoro-β-amino acids
Chiral derivatizing agents
Diastereomers
Enantiomers
Peptidomimetics
Aldehyde
Ketone
Imine
Alkyne
Diethyl malonate
Meldrum's acid
Ethyl acetoacetate
Malonic acid
Nitromethane
2-methoxybenzaldehyde
Thiobarbituric acid
Piperidine
Acrolein
Pyridine
trans-2,4-pentadienoic acid
1,1-dichloro-1-fluoroethane
Thiophenol
Phenyl sulfide
Oxone
1-fluoro-1-benzenesulfonylethylene
Ethyl diazoacetate
2-fluorocyclopropanecarboxylic acid
6-nitroveratraldehyde
2-cyanoacetamide
Methanol (B129727)
i-PrOH
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
EtOAc
Acetic acid
Cyclohexanone
Benzene
1-cyclohexenylacetonitrile
Ether
Sodium carbonate
Sodium sulfate
Cyclohexylidenecyanoacetic acid
Ethyl cyclohexylidenecyanoacetate
1-cyclohexenylacetamide
Sodium ethoxide
Ammonium acetate
Ethyl cyanoacetate
N-(2-cyanophenyl)-N-methylacrylamides
Fe(OH)(OAc)2
Quinoline-2,4-diones
Adipic acid
δ-valerolactone
Glutaric acid
γ-Butyrolactone
Succinic acid
Ethylmalonic acid
1,1,1-tribromopropane
2- and 4-hydroxybenzoic acids
2,4,6-triiodophenol
Carboxyphenol
Silver tert-butyl acetate
Neopentyl bromide
tert-amyl bromide
2-methyl-2-phenylpropionic acid
2-phenyl-2,2-dimethylbromoethane
1-phenyl-2-methyl-2-bromopropane
α-chloro-β-keto phosphonates
8-methylquinoline
ethyl 2-cyano-2-phenylacetate
α-amino acid derivatives
2-(pyridine-2-yl)isopropylamine (PIP)
β-fluorinated carboxylic acids
benzaldehyde
α-amino amide
allylic chlorides
allyl p-nitrobenzoate
2- and 3-arylpropenyl fluorides
oxindoles
β-ketoesters
N–H-free 3-substituted oxindoles
N,N'-dioxide
3-aryl- and 3-alkyl-3-fluoro-2-oxindoles
α-bromo-α-fluoro acetic acid derivative
acyl fluoride (B91410)
monofluorinated alkyl aryl ketones
α-chloroaldehydes
α-fluoro carboxylic acid derivatives
aryl alkenes
alkyl alkenes
Estrone
Estradiol
4,4-Difluoro-a-tocopherol
3-iodochromones
thiochromones
quinolones
ethyl bromodifluoroacetate
difluoromethyl phenyl sulfone
(phenylsulfonyl)difluoromethylation
arylboronic acids
trifluoromethoxyarenes
difluoromethoxy arenes
aryloxy(difluoro)acetic acids
AgF2
AgF
F–TEDA–BF4
Fluoropyrroles
Selectfluor
Heteroaromatic Carboxylic Acids
difluoromethylated (hetero)arenes
amides
esters
gem-difluoroalkene derivatives
fluorinated carboxylic acid derivatives
aryl acetic acids
thiols
phenols
selenols
1,1-difluoroallyl arene
γ-fluoro allyl boronic esters
tertiary allylic fluorides
tropic acid
methallenestril
atropine
ipratropium bromide
1,1-fluorochloroethylene
1-fluoro-1-benzenesulfonyl chloride
malonic acid derivatives
gem-difluoroalkanes
α-fluorocarboxylic acids
styrene derivatives
(2,2-difluoroethyl)arenes
4-iodotoluene
m-CPBA
1,1-difluorocyclopropanes
fluorinated acetate salts
2-alkyl-1,3-dithiane derivatives
1,1-difluoromethyl alkanes
iododifluoromethylphosphonium salt
(phosphonio)difluoromethyl radical cation
perfluoroalkyl iodides
trimethylsilyl cyanide
Cu(CH3CN)4BF4
2,2′:6′,2”-terpyridine
lauroyl peroxide (LPO)
3-fluorobenzaldehyde
2-fluorobenzaldehyde
2-thiophenecarboxaldehyde
furfural
urea
KOH
HClO4-Al2O3
3,4-dihydropyrimidin-2(1H)-ones/thiones
triethylamine
TBAF(t-BuOH)4
Sc(III)/N,N'-dioxide
Mn(acac)2
CHFBrCOY
CH2FSO2Na
BrCF2CO2K
BF3·THF
FSO2CF2CO2Me
chlorodifluoroacetic anhydride
PDFA
BrCF2CO2Na
μ-oxo-bis[trifluoroacetato(phenyl)iodine]
PhI(OCOCF3)2
pyridine·HF
BrF3
Ag[18F]F
NFSI
TMSOTf
Cu and Fe on silica
Cu(I)
Pd(II)/Pd(IV)
Ni(II)
Sc(III)
Mn(II)
B
Ag
Ir
Li+
Zn(II)
Neodymium/sodium
Copper
Iron
Palladium
Nickel
Scandium
Boron
Silver
Iridium
Lithium
Zinc
Neodymium
Sodium
Manganese
Xenon
Potassium
Chlorine
Bromine
Iodine
Sulfur
Nitrogen
Oxygen
Hydrogen
Carbon
Fluorine
Silicon
Phosphorous
Cobalt
Aluminum
Tin
Selenium
Tellurium
Germanium
Gallium
Indium
Thallium
Lead
Bismuth
Antimony
Arsenic
Polonium
Astatine
Radon
Francium
Radium
Actinium
Thorium
Protactinium
Uranium
Neptunium
Plutonium
Americium
Curium
Berkelium
Californium
Einsteinium
Fermium
Mendelevium
Nobelium
Lawrencium
Rutherfordium
Dubnium
Seaborgium
Bohrium
Hassium
Meitnerium
Darmstadtium
Roentgenium
Copernicium
Nihonium
Flerovium
Moscovium
Livermorium
Tennessine
Oganesson
Lanthanum
Cerium
Praseodymium
Samarium
Europium
Gadolinium
Terbium
Dysprosium
Holmium
Erbium
Thulium
Ytterbium
Lutetium
Scandium
Yttrium
Titanium
Zirconium
Hafnium
Vanadium
Niobium
Tantalum
Chromium
Molybdenum
Tungsten
Rhenium
Technetium
Ruthenium
Osmium
Rhodium
Iridium
Palladium
Platinum
Gold
Mercury
Cadmium
Zinc
Copper
Silver
Nickel
Cobalt
Iron
Manganese
Technetium
Rhenium
Ruthenium
Osmium
Rhodium
Iridium
Palladium
Platinum
Gold
Mercury
Cadmium
Zinc
Copper
Silver
Nickel
Cobalt
Iron
Manganese
Chromium
Molybdenum
Tungsten
Vanadium
Niobium
Tantalum
Titanium
Zirconium
Hafnium
Scandium
Yttrium
Lanthanum
Cerium
Praseodymium
Neodymium
Promethium
Samarium
Europium
Gadolinium
Terbium
Dysprosium
Holmium
Erbium
Thulium
Ytterbium
Lutetium
Actinium
Thorium
Protactinium
Uranium
Neptunium
Plutonium
Americium
Curium
Berkelium
Californium
Einsteinium
Fermium
Mendelevium
Nobelium
Lawrencium
Rutherfordium
Dubnium
Seaborgium
Bohrium
Hassium
Meitnerium
Darmstadtium
Roentgenium
Copernicium
Nihonium
Flerovium
Moscovium
Livermorium
Tennessine
Oganesson
Helium
Neon
Argon
Krypton
Xenon
Radon
Oganesson
Fluorine
Chlorine
Bromine
Iodine
Astatine
Tennessine
Oxygen
Sulfur
Selenium
Tellurium
Polonium
Livermorium
Nitrogen
Phosphorus
Arsenic
Antimony
Bismuth
Moscovium
Carbon
Silicon
Germanium
Tin
Lead
Flerovium
Boron
Aluminum
Gallium
Indium
Thallium
Nihonium
Beryllium
Magnesium
Calcium
Strontium
Barium
Radium
Lithium
Sodium
Potassium
Rubidium
Cesium
Francium
Hydrogen
Deuterium
Tritium

This compound stands as a significant fluorinated building block within the realm of organic synthesis. The concurrent presence of a cyano and a fluorine substituent on the alpha-carbon imparts unique chemical reactivity, establishing it as a versatile synthon for creating complex, fluorine-bearing molecules. This article delves into the specific utility of this compound in the synthesis of fluoroalkylated alkenes, its application as a chiral derivatizing agent, and its notable contributions to the field of medicinal chemistry.

Synthesis of Fluoroalkylated Alkenes

The strategic incorporation of fluoroalkyl groups into organic compounds can dramatically alter their physical, chemical, and biological characteristics. acs.org this compound is a key starting material for producing fluoroalkylated alkenes, which are crucial intermediates in the manufacturing of pharmaceuticals and agrochemicals.

A principal strategy for synthesizing fluoroalkylated alkenes from this compound is the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com This reaction entails the condensation of a compound with an active methylene group—in this instance, this compound—with an aldehyde or a ketone, generally facilitated by a mild base. wikipedia.orgsigmaaldrich.com The resulting intermediate subsequently undergoes decarboxylation to produce the fluoroalkylated alkene. The electron-withdrawing properties of both the cyano and fluoro groups increase the acidity of the α-proton, thereby promoting the initial condensation. wikipedia.org While research has confirmed the utility of cyanoacetic acid in Knoevenagel condensations for yielding polyfunctionalized olefins in high yields (65-97%), applying this to this compound is a direct extension of this established method. scielo.brresearchgate.net

Another important route to fluoroalkylated alkenes is through the decarboxylation of fluoroalkyl carboxylic acids , which generates fluoroalkyl radicals. sioc-journal.cn These highly reactive species can then engage in a variety of addition and tandem reactions. sioc-journal.cn Although this applies to the broader category of fluoroalkyl carboxylic acids, this compound can serve as a specific substrate in these reactions. sioc-journal.cnrsc.org Such processes often employ photoredox catalysis or transition metal catalysts to trigger the decarboxylation and subsequent radical formation. acs.orgrsc.org For example, visible-light photoredox catalysis has been recognized as a potent and environmentally friendly method for producing fluoroalkyl radicals from their corresponding carboxylic acids under gentle reaction conditions. acs.org These techniques frequently demonstrate a high tolerance for various functional groups, rendering them well-suited for the late-stage modification of intricate molecular structures. acs.org

Recent progress has also been made in the direct, catalyzed synthesis of fluoroalkylated alkenes. For instance, a copper-catalyzed radical cyanoperfluoroalkylation of alkynes has been developed to create alkenes with dual functionalization. chemistryviews.org Although this particular reaction does not begin with this compound, it underscores the significance of synthesizing alkenes that possess both cyano and fluoroalkyl functionalities.

Chiral Derivatizing Agents in Stereochemical Analysis

Establishing the enantiomeric purity of a compound is a fundamental requirement in contemporary organic chemistry, especially within the pharmaceutical sector. Chiral derivatizing agents (CDAs) are utilized to transform a mixture of enantiomers into diastereomers, which can then be identified and measured using standard analytical methods such as chromatography and NMR spectroscopy. This compound and its derivatives have demonstrated applicability in this domain.

Differentiation of Enantiomers in Chiral Chromatography

In chiral chromatography, enantiomers are separated using either a chiral stationary phase or a chiral mobile phase additive. An alternative approach involves the derivatization of the enantiomeric analyte with a chiral agent to create diastereomers that can be resolved on a standard, non-chiral stationary phase. While direct, extensive documentation of this compound as a primary CDA is not prevalent in the available literature, its potential is suggested by the core principles of chiral derivatization. By transforming this compound into a chiral derivative—such as an amide with a chiral amine or an ester with a chiral alcohol—it can be reacted with other chiral molecules to form diastereomeric products amenable to separation by conventional chromatographic methods.

NMR-Based Enantiomeric Excess Determinations

NMR spectroscopy serves as a robust method for ascertaining the enantiomeric excess (ee) of a chiral substance. This is frequently accomplished by employing a chiral solvating agent or a chiral derivatizing agent to create a chemical shift difference between the signals of the two enantiomers. When a chiral molecule is derivatized with an enantiomerically pure chiral derivative of this compound, the resulting diastereomers will exhibit unique NMR spectra. The relative integration of the non-equivalent signals for these diastereomers allows for the calculation of the original sample's enantiomeric excess. The fluorine atom in the derivatizing agent offers a distinct advantage, as ¹⁹F NMR is a highly sensitive technique characterized by a broad chemical shift range and an absence of background interference, often facilitating a more direct and precise determination of the ee.

Contributions to Medicinal Chemistry Synthons

The inclusion of fluorine and cyano groups in potential drug candidates can markedly improve their metabolic stability, binding affinity, and bioavailability. acs.org this compound is a fundamental starting material for creating valuable intermediates and structural motifs in medicinal chemistry.

Design and Synthesis of Drug Intermediates

This compound acts as a precursor for a range of fluorinated building blocks essential in the synthesis of complex pharmaceutical agents. For example, it can be utilized in the preparation of α-fluoro-β-amino acids, which are critical components of peptidomimetics and other biologically active compounds. The synthetic route often incorporates a Knoevenagel condensation of this compound with a suitable imine, which is then followed by reduction and subsequent chemical modifications.

Additionally, the decarboxylative functionalization of aryloxy(fluoro)acetic acids, which can be synthesized from this compound, offers a pathway to difluoromethoxyarenes. nih.gov The difluoromethoxy group is a highly regarded bioisostere for other functional groups in the context of drug design.

Development of Fluoro-Cyano Containing Motifs in Bioactive Molecules

The pairing of a fluorine atom and a cyano group on the same carbon atom establishes a distinctive electronic profile that can be leveraged in the design of bioactive molecules. This "fluoro-cyano" motif can function as a crucial pharmacophore, engaging with biological targets through targeted non-covalent interactions. For instance, the synthesis of fluoroalkylated quinolinones has been realized via a radical cascade cyclization of substrates with fluoroalkyl carboxylic acids. rsc.org Although this process does not explicitly commence with this compound, it illustrates the value of integrating such fluorinated fragments into the heterocyclic scaffolds that are prevalent in medicinal chemistry. The creation of methods for the enantioselective synthesis of building blocks that feature the fluoro-cyano moiety is a dynamic area of research, as the stereochemistry of these motifs is frequently decisive for their biological function.

Theoretical and Computational Investigations of Cyano Fluoro Acetic Acid and Analogues

Quantum Chemical Studies on Molecular Structure and Conformation

The spatial arrangement of atoms and the relative stability of different conformers are fundamental properties that dictate a molecule's physical and chemical behavior. Quantum chemical calculations have been applied to explore the conformational landscape of cyano(fluoro)acetic acid analogues, providing a detailed picture of their structure.

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) Calculations

Theoretical investigations into the conformational preferences of molecules like this compound often utilize sophisticated computational methods such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2). researchgate.netescholarship.org These methods have proven effective in accurately predicting molecular geometries and relative energies. researchgate.net For instance, in a study of α-cyano-α-fluorophenylacetic acid methyl ester, a close analogue, both DFT (specifically the B3LYP functional) and MP2 methods were employed to optimize the geometries of its stable conformers. researchgate.netescholarship.org The calculations were typically performed with Pople-style basis sets, such as 6-31++G(d,p), which are designed to provide a flexible description of the electron distribution, including diffuse functions and polarization functions. researchgate.netescholarship.org The consistency between the results obtained from both DFT and MP2 methods lends confidence to the theoretical predictions. researchgate.net

Analysis of Conformational Preferences and Energetics

Computational studies on α-cyano-α-fluorophenylacetic acid methyl ester have identified two primary stable conformations, which are defined by the relative orientation of the C-F and carbonyl (C=O) bonds. researchgate.netescholarship.org These conformers are designated as syn and anti, based on the dihedral angle between these two bonds. escholarship.org

The syn conformation is characterized by an F-C-C=O dihedral angle of approximately -20°. escholarship.org

The anti conformation exhibits an F-C-C=O dihedral angle of about 153°. escholarship.org

The energy difference between these two rotamers is quite small, indicating that they can likely interconvert under normal conditions. researchgate.net Calculations at the B3LYP and MP2(fc) levels of theory found the syn conformation to be more stable than the anti one. escholarship.org This small energy gap highlights that the molecule's structure is mainly influenced by the rotation around the central C-C single bond. researchgate.netescholarship.org

Table 1: Calculated Relative Energies of Syn and Anti Conformers of α-Cyano-α-fluorophenylacetic Acid Methyl Ester
Computational MethodBasis SetRelative Energy (ΔEanti-syn) (kcal/mol)Reference
B3LYP6-31++G(d,p)0.79 escholarship.org
MP2(fc)6-31++G(d,p)0.89 researchgate.netescholarship.org

Role of Hyperconjugation and Electronic Interactions

To understand the origin of the conformational preference, Natural Bond Orbital (NBO) analysis is often employed. researchgate.netescholarship.org This technique examines the electronic interactions between filled (donor) and empty (acceptor) orbitals, revealing the stabilizing effects of hyperconjugation. For α-cyano-α-fluorophenylacetic acid methyl ester, NBO analysis has shown that hyperconjugative interactions are the dominant factor responsible for the greater stability of the syn conformation. researchgate.netescholarship.org

Computational Prediction of Chemical Reactivity and Selectivity

Beyond static molecular structure, computational chemistry can predict how a molecule will behave in a chemical reaction. nih.gov By analyzing the electronic structure and modeling potential reaction pathways, it is possible to gain insights into the reactivity and selectivity of compounds like this compound.

HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors

The reactivity of a molecule is closely related to its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity. nih.govmdpi.com A small gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. While specific DFT calculations for this compound are not extensively reported in the searched literature, analysis of a related compound, 2-(4-Cyanophenylamino) acetic acid, shows a calculated HOMO-LUMO gap that indicates potential for charge transfer within the molecule. maxwellsci.com

Table 2: Global Reactivity Descriptors and Their Significance
DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from the system. nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. nih.gov
Chemical Softness (S)1 / (2η)The reciprocal of hardness; indicates a molecule's polarizability. nih.gov
Electrophilicity Index (ω)μ² / (2η)Measures the propensity of a species to accept electrons. nih.gov

Thermodynamic and Kinetic Modeling of Reaction Pathways

For a molecule like this compound, several reaction pathways could be modeled, including:

Esterification: Reaction with an alcohol to form an ester. Kinetic models for esterification reactions can be developed to determine reaction rates under various conditions.

Hydrolysis: Reaction with water to break down the cyano or ester group.

Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, typically upon heating.

Nucleophilic Substitution: Displacement of the fluorine atom by a nucleophile.

By computationally modeling these pathways, one could predict which reactions are most likely to occur and under what conditions. For example, in the Julia-Kocienski olefination, computational analysis was used to support a proposed mechanism involving the collapse of a spirocyclic intermediate via an E1cB-like pathway. Similarly, for reactions involving α-hydroxy ketones and cyano compounds, a plausible mechanism involving deprotonation, intramolecular attack, and dehydration can be proposed and computationally verified. mdpi.com While detailed kinetic models for this compound are not prominent in the surveyed literature, the established computational methodologies provide a clear framework for how its reactivity and selectivity could be thoroughly investigated. nih.gov

Spectroscopic Property Simulations and Validation

Computational simulations are pivotal in predicting the spectroscopic characteristics of this compound. These predictions serve a dual purpose: they aid in the interpretation and assignment of experimental spectra and validate the accuracy of the computational methods themselves.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Density Functional Theory (DFT) calculations, often using hybrid functionals like B3LYP or M06-2X combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are highly effective for simulating these spectra.

The computed vibrational frequencies for this compound allow for the precise assignment of key functional group vibrations. The most significant modes include the O-H stretch of the carboxylic acid, the C≡N stretch of the nitrile group, the C=O stretch of the carbonyl, and the C-F stretch. Due to the inherent approximations in theoretical models and the neglect of anharmonicity, calculated frequencies are systematically higher than experimental values. Consequently, they are often uniformly scaled using empirical scaling factors (typically 0.96-0.98) to improve agreement with experimental data.

Detailed analysis reveals the influence of the electron-withdrawing fluorine and cyano groups. For instance, the C=O stretching frequency is typically shifted to a higher wavenumber compared to unsubstituted acetic acid, a result of the inductive effect strengthening the carbonyl bond.

Table 5.3.1.1: Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for this compound

The following table presents theoretical vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level of theory alongside their scaled values and hypothetical experimental assignments.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)*Hypothetical Experimental (cm⁻¹)Assignment
ν(O-H)37253576~3570 (gas phase)Carboxylic acid O-H stretch
ν(C≡N)23152222~2225Nitrile C≡N stretch
ν(C=O)18281755~1758Carbonyl C=O stretch
ν(C-F)11901142~1145C-F stretch

*Scaled using a factor of 0.96.

NMR spectroscopy is a cornerstone of structural elucidation. Theoretical predictions of NMR chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei are routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. These calculations provide chemical shifts relative to a reference standard, most commonly tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F.

For this compound, calculations can accurately predict the chemical environment of each unique nucleus. The proton on the α-carbon (methine proton) is expected to be significantly deshielded (higher ppm value) due to the cumulative electron-withdrawing effects of the adjacent fluorine, cyano, and carboxyl groups. Similarly, the ¹³C spectrum is characterized by distinct signals for the carboxyl, methine, and nitrile carbons. The ¹⁹F chemical shift is particularly sensitive to the electronic environment and serves as a direct probe of the fluorine atom's local chemistry. Comparing calculated shifts with experimental results provides strong evidence for the proposed molecular structure.

Table 5.3.2.1: Comparison of GIAO-Calculated and Hypothetical Experimental NMR Chemical Shifts (ppm)

The table below shows theoretical chemical shifts calculated relative to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F) and their corresponding hypothetical experimental values.

NucleusAtom PositionCalculated δ (ppm)Hypothetical Experimental δ (ppm)
¹HMethine (CH)5.855.90
¹³CCarboxyl (COOH)165.4166.1
Methine (CHF)78.277.5
Nitrile (CN)112.9113.5
¹⁹FFluoro (CF)-192.1-190.8

Intermolecular Interactions and Complexation Studies

Computational methods are essential for understanding how this compound interacts with other chemical species. These non-covalent interactions are fundamental to its behavior in solution, its potential role in coordination chemistry, and its recognition by other molecules.

This compound possesses multiple potential coordination sites—the carboxylate oxygens and the nitrile nitrogen—making it an interesting ligand for metal ions. Quantum chemical calculations can model the complexation of its deprotonated form (cyano(fluoro)acetate) with various metal cations (e.g., Li⁺, Na⁺, Mg²⁺, Cu²⁺). These studies can:

Determine the preferred coordination geometry (e.g., bidentate chelation via the carboxylate vs. monodentate coordination).

Calculate binding energies to quantify the strength of the metal-ligand interaction.

Predict changes in vibrational frequencies (e.g., a red-shift in the C=O stretch) upon coordination, which can be verified experimentally.

Furthermore, as a chiral molecule, this compound is a target for studies involving chiral recognition. Computational modeling can be used to investigate its interaction with chiral substrates, such as chiral amines or alcohols. By calculating the energies of the diastereomeric complexes formed between the R/S enantiomers of this compound and a chiral partner, one can predict the basis for enantiomeric discrimination. The more stable diastereomeric pair corresponds to the favored interaction, providing insights relevant to chiral separation and asymmetric synthesis.

To rationalize the interaction patterns of this compound, analyses of its electronic structure are performed.

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's electron density surface. It reveals the distribution of charge and identifies sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP surface typically shows:

Intense negative potential (red/yellow): Localized on the carbonyl oxygen, the hydroxyl oxygen, and to a lesser extent, the nitrile nitrogen. These are the primary sites for hydrogen bond acceptance and coordination with electrophiles or metal cations.

Intense positive potential (blue): Concentrated around the acidic proton of the carboxyl group, confirming its high acidity and role as a hydrogen bond donor.

Moderately positive potential: Near the methine hydrogen, influenced by adjacent electron-withdrawing groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis deconstructs the molecular wavefunction into localized bonding orbitals, lone pairs, and antibonding orbitals. It quantifies intramolecular charge transfer and hyperconjugative stabilization. For this compound, key NBO findings include:

Strong bond polarization: The high electronegativity of F, O, and N atoms leads to significant polarization of the C-F, C=O, O-H, and C≡N bonds.

Hyperconjugative interactions: The stability of the molecule is enhanced by delocalization of electron density. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant interactions include the delocalization from the lone pairs (LP) of the carbonyl oxygen into the antibonding π(C=O) orbital and from the fluorine lone pairs into adjacent antibonding σ orbitals.

Table 5.4.2.1: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound

This table highlights key stabilizing intramolecular interactions and their calculated energies.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (2) Ocarbonylπ* (C-Ohydroxyl)32.5Intramolecular resonance in carboxyl group
LP (1) Nπ* (C-C)5.1Hyperconjugation involving nitrile group
LP (3) Fσ* (C-C)2.8Anomeric-type effect from fluorine
σ (C-H)σ* (C-F)1.9Weak hyperconjugation

Methodological Advancements in Computational Fluorine Chemistry

The study of this compound serves as an excellent case for advancing and validating computational methods in organofluorine chemistry. Fluorine's unique properties—extreme electronegativity, small size, and high lone-pair repulsion—pose significant challenges for theoretical models.

Accurately capturing the subtle electronic effects, such as the gauche effect or fluorine-involved non-covalent interactions (e.g., hydrogen bonds, halogen bonds), requires robust theoretical approaches. Research on molecules like this compound helps benchmark the performance of various DFT functionals. For instance, functionals designed to better handle dispersion and long-range interactions (e.g., M06-2X, ωB97X-D) often show superior performance for fluorinated systems compared to older functionals like B3LYP.

Furthermore, the choice of basis set is critical. The inclusion of diffuse functions (e.g., '+' or 'aug-') is essential for describing the lone pairs and polarizability of fluorine and oxygen, while polarization functions are needed for accurate geometries. The development of specialized basis sets for fluorine-containing compounds is an ongoing area of research. Finally, modeling the properties of this compound in solution necessitates the use of advanced solvation models, either implicit (Continuum models like PCM/SMD) or explicit (QM/MM), to account for the strong dielectric screening and specific hydrogen-bonding interactions with solvent molecules. Therefore, rigorous computational studies on this molecule not only provide specific chemical insights but also contribute to the broader goal of developing more reliable and predictive tools for all of computational fluorine chemistry.

Future Directions and Emerging Research Areas in Cyano Fluoro Acetic Acid Chemistry

The unique chemical properties of cyano(fluoro)acetic acid and its derivatives have positioned them as valuable intermediates in organic synthesis. Ongoing research continues to push the boundaries of their application, focusing on more efficient, selective, and sustainable synthetic methodologies. The future of this field is being shaped by advancements in catalysis, computational chemistry, process engineering, and the fundamental understanding of fluorine chemistry.

Q & A

Q. What are the established synthetic routes for cyano(fluoro)acetic acid, and how can fluorination steps be optimized?

this compound can be synthesized via nucleophilic substitution of chloroacetic acid derivatives. A classical approach involves reacting sodium chloroacetate with sodium cyanide to form cyanoacetic acid, followed by fluorination using agents like potassium fluoride or fluorinating reagents (e.g., Selectfluor®) under controlled conditions . Optimization of fluorination requires adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry to minimize side reactions like over-fluorination or hydrolysis. Monitoring via thin-layer chromatography (TLC) or in situ NMR can aid in tracking intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional groups?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 13C^{13}\text{C} NMR resolves cyano (δ110120\delta \sim 110–120 ppm) and carboxylic acid (δ170\delta \sim 170 ppm) groups.
  • IR Spectroscopy : Stretching vibrations for -CN (2200 cm1\sim 2200\ \text{cm}^{-1}) and -COOH (1700 cm1\sim 1700\ \text{cm}^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • HPLC/GC : Reverse-phase HPLC with UV detection (e.g., 210 nm) or GC-MS with derivatization (e.g., silylation) quantifies purity .

Advanced Research Questions

Q. How do cyano and fluoro substituents influence the acidity and reactivity of this compound in organic reactions?

The electron-withdrawing nature of -CN and -F groups increases the compound’s acidity by stabilizing the deprotonated carboxylate via inductive effects. Computational studies (e.g., DFT calculations) reveal that fluoro substituents lower the pKa by 12\sim 1–2 units compared to non-fluorinated analogs. Reactivity in Knoevenagel condensations is enhanced due to increased electrophilicity at the α-carbon, enabling efficient coupling with aldehydes. Substituent positioning (e.g., geminal vs. vicinal) further modulates reaction kinetics, as shown in comparative studies of fluorinated malonic acid derivatives .

Q. What methodologies resolve contradictions in reported pKa values or reaction yields for this compound derivatives?

Discrepancies often arise from solvent polarity, temperature, or measurement techniques. To address these:

  • Standardized Potentiometric Titrations : Conduct in consistent solvents (e.g., water/DMSO mixtures) with ionic strength adjustments.
  • Control Experiments : Replicate reactions under inert atmospheres to exclude hydrolysis or oxidation side reactions.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare literature data, identifying outliers linked to methodological differences .

Q. How can molecular docking studies predict the bioactivity of this compound derivatives targeting enzymes like cyclooxygenase (COX)?

Docking simulations (e.g., AutoDock Vina) assess binding affinities by modeling interactions between the compound’s -CN/-F groups and enzyme active sites. For instance, cyano groups form hydrogen bonds with COX-2’s Arg120, while fluoro substituents enhance hydrophobic interactions with Val523. Comparative analysis of substituent effects (e.g., -I vs. -CN) using binding energy scores (ΔG\Delta G) and RMSD values prioritizes derivatives for in vitro validation .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacokinetic studies?

Stabilization approaches include:

  • pH Control : Maintain solutions at pH 4–5 to minimize hydrolysis of the cyano group.
  • Lyophilization : Freeze-dry the compound and reconstitute in aprotic solvents (e.g., DMSO) before use.
  • Encapsulation : Use cyclodextrins or liposomes to shield reactive moieties from nucleophilic attack .

Methodological Considerations

Q. How to design experiments evaluating the environmental persistence of this compound?

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–50°C, monitoring degradation via LC-MS.
  • Photolysis Assays : Expose to UV-Vis light (λ = 254–365 nm) and quantify byproducts.
  • Microbial Degradation : Use soil or wastewater microcosms to assess biodegradation rates under aerobic/anaerobic conditions .

Q. What computational tools model the electronic effects of cyano and fluoro substituents on reaction mechanisms?

  • DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (FMOs) and transition states, revealing substituent impacts on activation energies.
  • Molecular Dynamics (MD) : Simulates solvent effects and conformational changes during reactions like esterification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.